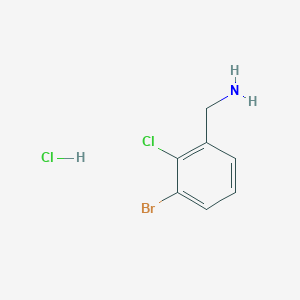
(2R, 3'S) Benazepril tert-butyl ester D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R, 3’S) Benazepril tert-butyl ester D5 is a deuterated ester of benazepril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterated form, indicated by the “D5” in its name, means that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s metabolic stability and pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 3’S) Benazepril tert-butyl ester D5 typically involves the deuteration of benazepril tert-butyl ester. The process begins with the preparation of benazepril tert-butyl ester, which is then subjected to deuteration using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of (2R, 3’S) Benazepril tert-butyl ester D5 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
(2R, 3’S) Benazepril tert-butyl ester D5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benazepril oxides, while reduction can produce benazepril alcohols .
科学的研究の応用
(2R, 3’S) Benazepril tert-butyl ester D5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium effects on chemical reactions.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated compounds.
Medicine: Research on its potential therapeutic benefits, particularly in enhancing the efficacy and reducing the side effects of benazepril.
作用機序
The mechanism of action of (2R, 3’S) Benazepril tert-butyl ester D5 is similar to that of benazepril. It inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound helps to lower blood pressure and reduce the workload on the heart. The deuteration enhances its metabolic stability, potentially leading to improved pharmacokinetic properties .
類似化合物との比較
Similar Compounds
Benazepril: The non-deuterated parent compound.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor used for similar therapeutic purposes.
Uniqueness
(2R, 3’S) Benazepril tert-butyl ester D5 is unique due to its deuteration, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterparts. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C28H36N2O5 |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
ethyl 2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23?/m0/s1/i6D,7D,8D,11D,12D |
InChIキー |
QNLLWVSHZXSUNF-YYHCRTJVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide](/img/structure/B14093373.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14093386.png)
![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14093390.png)
![2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14093401.png)

![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14093412.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093420.png)

![3-(5-fluoro-2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093427.png)
![2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093429.png)
![ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14093436.png)
![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14093437.png)
![8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14093444.png)
![2-[(2-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14093448.png)
